Technical Guide: Chemical Properties & Applications of Ethyl 2-Methoxyhydrocinnamate
Technical Guide: Chemical Properties & Applications of Ethyl 2-Methoxyhydrocinnamate
This is an in-depth technical guide on the chemical properties, synthesis, and applications of Ethyl 2-Methoxyhydrocinnamate , structured for researchers and drug development professionals.
Executive Summary & Nomenclature Clarification
Ethyl 2-methoxyhydrocinnamate is a specialized ester intermediate often encountered in the synthesis of pharmaceutical agents (e.g., PPAR agonists) and fine fragrance chemicals. Its nomenclature can be ambiguous in non-standardized literature. This guide primarily addresses the
However, due to common naming variations, this guide also distinguishes it from the
Structural Identification
| Feature | Target Compound ( | Common Isomer ( |
| IUPAC Name | Ethyl 2-methoxy-3-phenylpropanoate | Ethyl 3-(2-methoxyphenyl)propanoate |
| Common Name | Ethyl | Ethyl |
| Structure | ||
| Key Feature | Chiral center at | Achiral chain; Ring substitution |
| CAS Number | Not widely listed; deriv. of 1929-30-2 | 70311-27-2 |
Note: Unless specified, "2-methoxyhydrocinnamate" in this guide refers to the
-methoxy isomer , a critical chiral building block.
Physicochemical Profile
The physicochemical properties of ethyl 2-methoxyhydrocinnamate are governed by the ether-ester functionality, which imparts unique solubility and reactivity profiles compared to its hydroxy analog (ethyl phenyllactate).
Table 1: Estimated Physicochemical Properties
| Property | Value (Estimated/Experimental) | Context |
| Molecular Formula | Same for both isomers | |
| Molecular Weight | 208.25 g/mol | - |
| Physical State | Colorless to pale yellow liquid | At standard temperature/pressure |
| Boiling Point | ~260–270°C (760 mmHg) | Extrapolated from ethyl hydrocinnamate (247°C) and methoxy contribution |
| Density | ~1.05–1.08 g/mL | Typical for functionalized phenyl esters |
| LogP (Predicted) | ~2.5–2.8 | Moderate lipophilicity; suitable for membrane permeability |
| Solubility | Soluble in EtOH, Et2O, DCM, EtOAc | Immiscible with water |
| Chirality | Yes (C2) | Available as ( |
Synthetic Routes & Manufacturing
The synthesis of ethyl 2-methoxyhydrocinnamate is distinct for the two isomers. The
Pathway A: Synthesis of the -Methoxy Isomer (Target)
This route preserves the carbon skeleton of phenylalanine or phenyllactic acid, allowing for enantioselective synthesis if starting from chiral pools.
-
Precursor: Ethyl 2-hydroxy-3-phenylpropanoate (Ethyl phenyllactate).
-
Reagent: Methyl iodide (MeI) or Dimethyl sulfate (DMS).
-
Base: Silver(I) oxide (
) (mild, prevents racemization) or Sodium hydride ( ) (strong, racemic).
Mechanism: Williamson Ether Synthesis type mechanism where the
Pathway B: Synthesis of the -Methoxy Isomer
-
Precursor:
-Methoxycinnamic acid (or its ethyl ester). -
Reagent:
gas. -
Catalyst: Pd/C or Raney Nickel.
Mechanism: Catalytic hydrogenation of the alkene double bond.
Visualization: Synthetic Pathways
Figure 1: Parallel synthetic pathways distinguishing the alpha-functionalized target from the ring-substituted analog.
Reactivity & Stability Profile
Understanding the reactivity of the
-Proton Acidity & Enolization
The proton at the C2 position (alpha to the carbonyl) is acidic, though less so than a
-
Reactivity: Can be deprotonated by strong bases (LDA, LiHMDS) to generate an enolate.
-
Application: Subsequent alkylation at the
-position creates quaternary centers, a common strategy in medicinal chemistry for preventing metabolic racemization.
Ether Stability
The methyl ether at C2 is generally stable under acidic and basic conditions used for ester hydrolysis.
-
Hydrolysis: Treatment with LiOH/THF/H2O selectively hydrolyzes the ethyl ester to the free acid (2-methoxy-3-phenylpropanoic acid ) without affecting the methyl ether.
-
Cleavage: Requires harsh conditions (e.g.,
at -78°C) to cleave the methyl ether back to the alcohol.
Stereochemical Stability
-
Risk: The
-proton is susceptible to racemization under strongly basic conditions or high temperatures. -
Mitigation: Use non-nucleophilic bases (LDA) at low temperatures (-78°C) if enolization is required, or avoid basic conditions if configuration must be preserved.
Applications in Drug Development
PPAR Agonist Intermediates
-Alkoxy phenylpropanoic acid derivatives are pharmacophores found in PPARChiral Building Blocks
Enantiopure ethyl 2-methoxyhydrocinnamate serves as a precursor for:
- -Amino acids: Via conversion of the ester to an amide and subsequent rearrangement.
-
Chiral Alcohols: Reduction with
yields 2-methoxy-3-phenylpropan-1-ol, a chiral auxiliary.
Fragrance & Flavor (Ortho-Isomer)
While the
Experimental Protocol: Synthesis of Ethyl 2-Methoxyhydrocinnamate ( -Isomer)
Objective: Synthesis via O-methylation of Ethyl Phenyllactate. Scale: Laboratory (10 mmol).
Materials
-
Ethyl (
)-(-)-2-hydroxy-3-phenylpropanoate (Ethyl phenyllactate): 1.94 g (10 mmol) -
Methyl Iodide (MeI): 4.26 g (30 mmol)
-
Silver(I) Oxide (
): 2.32 g (10 mmol) -
Acetonitrile (ACN): 20 mL (Anhydrous)
Procedure
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve ethyl phenyllactate (1.94 g) in anhydrous ACN (20 mL).
-
Addition: Add
(2.32 g) in one portion, followed by MeI (4.26 g). Wrap the flask in aluminum foil (light sensitive). -
Reaction: Stir vigorously at room temperature for 24–48 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Filter the mixture through a pad of Celite to remove silver salts. Rinse the pad with EtOAc.
-
Concentration: Concentrate the filtrate under reduced pressure to yield a pale yellow oil.
-
Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to obtain pure Ethyl (
)-2-methoxyhydrocinnamate .
Safety Note: Methyl iodide is a potent alkylating agent and suspected carcinogen. Handle in a fume hood. Silver residues should be disposed of as heavy metal waste.
Safety & Handling
| Hazard Class | Description | Precaution |
| Flammability | Combustible liquid (Class IIIB). | Keep away from open flames/sparks. |
| Skin/Eye Irritant | Causes skin and serious eye irritation (H315, H319). | Wear nitrile gloves and safety goggles. |
| Inhalation | May cause respiratory irritation (H335). | Use only in a well-ventilated fume hood. |
| Storage | Hygroscopic; Light sensitive (if impure). | Store under nitrogen in a cool, dry place. |
References
-
Synthesis of
-Methoxy Esters:- Misra, A. K., & Agnihotri, G. (2004). "Mild and efficient method for the O-methylation of alcohols using Ag2O/MeI.
-
Properties of Hydrocinnamate Derivatives
- PubChem Compound Summary for Ethyl 3-(2-methoxyphenyl)
-
Metabolic Stability of
-Alkoxy Acids:- Xu, Y., et al. (2003). "Design and Synthesis of Dual PPAR Agonists." Journal of Medicinal Chemistry.
-
Vitamin B12 C
-Isomer):
